Dehydroevodiamine

Description

RN given refers to hydroxide, inner salt; structure in first source.

Propriétés

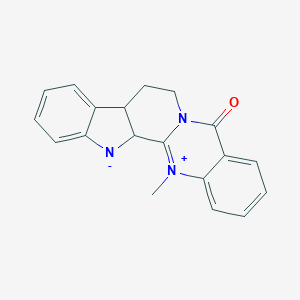

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-49-3 |

Source

|

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroevodiamine's Impact on iNOS and COX-2 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroevodiamine (DHE), a quinazoline alkaloid isolated from Evodiae Fructus, has demonstrated significant anti-inflammatory properties. A substantial body of research indicates that DHE effectively inhibits the expression of two key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibitory action is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, with contributions from the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and detailed protocols related to the effects of this compound on iNOS and COX-2 expression.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by targeting the upstream signaling pathways that regulate the expression of iNOS and COX-2. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, cellular signaling cascades are activated, leading to the transcription of genes encoding iNOS and COX-2.

-

iNOS (Inducible Nitric Oxide Synthase): This enzyme is responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. While NO plays a role in host defense, its overproduction can lead to tissue damage and inflammation.

-

COX-2 (Cyclooxygenase-2): This enzyme catalyzes the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.

This compound has been shown to inhibit the LPS-induced expression of both iNOS and COX-2 at both the mRNA and protein levels in various experimental models, most notably in RAW 264.7 murine macrophages.[1] This inhibition leads to a subsequent reduction in the production of NO and PGE2.

Key Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on iNOS and COX-2 expression is not a direct enzymatic inhibition but rather a modulation of the signaling pathways that control their gene expression.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.

This compound has been consistently shown to suppress the activation of the NF-κB pathway.[1] This is achieved by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This blockade at a critical point in the signaling cascade is a primary mechanism for the observed reduction in iNOS and COX-2 expression.[1]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

The PI3K/Akt and MAPK Signaling Pathways

Recent studies have also implicated the PI3K/Akt and MAPK signaling pathways in the anti-inflammatory effects of this compound.[2] These pathways are also activated by LPS and can cross-talk with the NF-κB pathway to regulate inflammation.

-

PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation, and its activation can influence inflammatory responses. This compound has been shown to inhibit the phosphorylation of Akt, suggesting a role in modulating this pathway to reduce inflammation.[2]

-

MAPK Pathway: This pathway, which includes kinases like ERK, JNK, and p38, is crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound has been observed to suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory profile.

Figure 2: Overview of signaling pathways modulated by this compound.

Quantitative Data on the Inhibition of iNOS and COX-2 Expression

The inhibitory effects of this compound on iNOS and COX-2 expression are dose-dependent. The following tables summarize the available quantitative data from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of iNOS and COX-2 Protein Expression by this compound

| Concentration of this compound (µM) | % Inhibition of iNOS Protein Expression | % Inhibition of COX-2 Protein Expression | Reference |

| 1 | Data not available | Data not available | [1] |

| 5 | Significant Inhibition | Significant Inhibition | [1] |

| 10 | Strong Inhibition | Strong Inhibition | [1] |

| 25 | Near complete inhibition | Strong Inhibition | [1] |

Note: Specific percentage inhibition values were not consistently provided in the reviewed literature. The table reflects the qualitative descriptions of inhibition at various concentrations.

Table 2: Inhibition of iNOS and COX-2 mRNA Expression by this compound

| Concentration of this compound (µM) | % Inhibition of iNOS mRNA Expression | % Inhibition of COX-2 mRNA Expression | Reference |

| 10 | Significant Inhibition | Significant Inhibition | [1] |

| 25 | Strong Inhibition | Strong Inhibition | [1] |

Note: As with protein expression, precise quantitative percentage inhibition of mRNA was not consistently available.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to evaluate the effect of this compound on iNOS and COX-2 expression. These are based on standard methodologies reported in the literature.

Cell Culture and Treatment

References

- 1. Inhibition of lipopolysaccharide-induced iNOS and COX-2 expression by this compound through suppression of NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroevodiamine and its role in modulating NF-κB signaling

Dehydroevodiamine: A Potent Modulator of NF-κB Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound (DHE), a bioactive alkaloid isolated from Tetradium ruticarpum, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides a comprehensive overview of DHE's mechanism of action, focusing on its direct and indirect inhibition of key kinases within the NF-κB cascade, such as IκB kinase β (IKKβ) and Akt1. We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound (DHE) is a quinazoline alkaloid that has garnered considerable attention for its wide range of pharmacological activities.[1] The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of the inflammatory process. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including ulcerative colitis, gastritis, and various cancers.[2][3]

DHE has emerged as a promising therapeutic agent due to its ability to suppress NF-κB activation.[2][3] This guide will dissect the molecular mechanisms underlying DHE's inhibitory effects and provide the technical information required for its scientific evaluation.

The Canonical NF-κB Signaling Cascade

The canonical NF-κB pathway is the most common route for NF-κB activation. It is initiated by pro-inflammatory cytokines like TNF-α or IL-1β. This leads to the recruitment of adaptor proteins and the activation of upstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates the IKK complex. The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is the central integrator of this pathway. Activated IKKβ phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the p65/p50 NF-κB dimer to initiate gene transcription.

Mechanism of Action of this compound

DHE modulates the NF-κB pathway through a multi-targeted approach, primarily by inhibiting key upstream kinases.

Direct ATP-Competitive Inhibition of IKKβ

Recent studies have identified DHE as a novel, direct inhibitor of IKKβ.[2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ at specific amino acid residues (GLU-149, GLU-49, and ASP-103).[2] This direct binding prevents the phosphorylation of IKKβ itself and, consequently, its ability to phosphorylate IκBα. The inhibition of IKKβ activity is a critical intervention point, as it blocks the convergence point of multiple pro-inflammatory signals. By preventing IκBα phosphorylation and subsequent degradation, DHE ensures that NF-κB remains sequestered and inactive in the cytoplasm.[2]

Targeting the PI3K/AKT Axis

In addition to its direct effect on IKKβ, DHE has been shown to target AKT1, a key kinase in the PI3K/AKT signaling pathway.[3][4][5] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its activation can contribute to the activation of NF-κB.[3] Phosphorylated (active) AKT can promote NF-κB activity by phosphorylating IKK and the p65 subunit.[2] By inhibiting AKT1, DHE provides an additional, upstream layer of control over the NF-κB pathway, effectively reducing the signals that lead to its activation.[3][4]

Quantitative Efficacy Data

The efficacy of DHE has been demonstrated in various preclinical models. The following tables summarize key quantitative findings from a dextran sodium sulfate (DSS)-induced ulcerative colitis rat model.[2][3]

Table 1: Effect of DHE on Pro-Inflammatory Cytokines in DSS-Induced Colitis Model

| Cytokine | Model Group (DSS) | Treatment Group (DHE - 40 mg/kg) | Outcome |

|---|---|---|---|

| IL-1β | Significantly Elevated (p < 0.01) | Significantly Reduced (p < 0.01) | Anti-inflammatory effect[2] |

| IL-6 | Significantly Elevated (p < 0.01) | Significantly Reduced (p < 0.01) | Anti-inflammatory effect[2] |

| TNF-α | Significantly Elevated (p < 0.01) | Significantly Reduced (p < 0.01) | Anti-inflammatory effect[2] |

Table 2: Effect of DHE on NF-κB Pathway Protein Activation in DSS-Induced Colitis Model

| Protein | Model Group (DSS) | Treatment Group (DHE - 40 mg/kg) | Outcome |

|---|---|---|---|

| p-PI3K | Enhanced Expression (p < 0.01) | Decreased Expression (p < 0.01) | Upstream pathway inhibition[2] |

| p-AKT | Enhanced Expression (p < 0.01) | Decreased Expression (p < 0.01) | Direct pathway inhibition[2] |

| p-NF-κB p65 | Enhanced Expression (p < 0.01) | Decreased Expression (p < 0.01) | Inhibition of NF-κB activation[2] |

Data derived from Western Blot and Immunohistochemistry analyses in rat colon tissues. "p" values indicate statistical significance compared to control or model groups.[2]

Key Experimental Protocols

Western Blotting for NF-κB Pathway Proteins

This protocol is used to quantify the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα).

Methodology:

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification relative to a loading control like β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the cells with an NF-κB stimulus (e.g., TNF-α) in the presence or absence of various concentrations of DHE.

-

Cell Lysis: After the desired incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a stop reagent and the Renilla luciferase substrate, and measure the second luminescence.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. The inhibition by DHE is calculated relative to the stimulated control.

In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the inhibitory effect of DHE on IKKβ enzyme activity.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction cocktail containing recombinant human IKKβ enzyme in a kinase assay buffer.

-

Inhibitor Pre-incubation: Add DHE at various concentrations to the wells and pre-incubate for ~10-20 minutes at room temperature to allow for binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the IKKβ substrate (e.g., a biotinylated IκBα peptide) and ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C or room temperature.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an antibody-based ELISA (detecting the phospho-peptide) or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production as an indicator of kinase activity.

-

Data Analysis: Calculate the percentage of inhibition at each DHE concentration and determine the IC50 value.

Conclusion and Future Directions

This compound is a potent, multi-targeted inhibitor of the NF-κB signaling pathway. Its ability to directly inhibit IKKβ through ATP-competitive binding and to suppress the upstream PI3K/AKT pathway provides a robust mechanism for its observed anti-inflammatory effects. The quantitative data from preclinical models, particularly in the context of inflammatory bowel disease, are promising.

For drug development professionals, DHE represents an attractive natural product scaffold for the development of novel anti-inflammatory agents. Future research should focus on obtaining precise pharmacokinetic and pharmacodynamic data, determining IC50 values across a range of cell types, and further elucidating its binding kinetics with IKKβ and AKT1. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the investigation of this compound as a therapeutic modulator of NF-κB signaling.

References

- 1. This compound | C19H15N3O | CID 9817839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Pharmacological Profile of Dehydroevodiamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline alkaloid extracted from the traditional Chinese medicine Evodiae Fructus (the fruit of Evodia rutaecarpa), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] As one of the primary bioactive components of its source plant, DHE and its hydrochloride salt (DHED) have been investigated for their potential therapeutic applications in a variety of diseases.[1][2] Modern research has confirmed that DHED possesses extensive pharmacological properties, including neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides an in-depth summary of the pharmacological profile of this compound hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and key experimental findings, presented for a scientific audience.

Physicochemical Properties

This compound is a white crystalline powder, generally soluble in organic solvents like DMSO, methanol, and ethanol.[1] Its hydrochloride salt is utilized to improve solubility and bioavailability for research and potential therapeutic use.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₅N₃O · HCl | |

| Molecular Weight | 337.80 g/mol | [4] |

| CAS Number | 111664-82-5 | [5] |

| PubChem CID | 9817839 (for parent compound) | [1][6] |

Pharmacodynamics and Mechanism of Action

DHED exhibits multi-target pharmacological activity, engaging with a variety of biological systems to produce its therapeutic effects. Its mechanisms are complex and involve the modulation of several key signaling pathways.

Central Nervous System Effects

DHED demonstrates significant neuroprotective and cognitive-enhancing properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD).[1][2][3]

-

Acetylcholinesterase (AChE) Inhibition: DHED is a potent, non-competitive inhibitor of AChE.[7] This action increases the availability of acetylcholine in the synaptic cleft, a key strategy in managing AD symptoms.[1] The potent anti-amnesic effect of DHED is attributed in part to this AChE inhibition.[7]

-

Neuroprotection: The compound protects primary cortical neurons from Aβ-induced reactive oxygen species (ROS) production and neurotoxicity. It also recovers stress-induced decreases in neural cell adhesion molecule (NCAM) levels and reduces intracellular calcium levels in neurons.[4][8]

-

Anti-Amnesic Activity: In vivo studies show that DHED significantly reverses scopolamine-induced memory impairment in rats.[7] It also improves learning and memory in Aβ₁₋₄₂-infused rat models of AD.[4][8] This effect is linked to both AChE inhibition and an enhancement of cerebral blood flow.[7]

Cardiovascular Effects

DHED exerts notable effects on the cardiovascular system, primarily characterized by hypotensive and negative chronotropic actions.[9]

-

Hypotensive and Bradycardic Effects: Intravenous administration of DHED in animal models leads to a significant reduction in blood pressure and a marked decrease in heart rate.[9]

-

Vasorelaxation: The vasorelaxant effect of DHED is multifaceted.[10] It is partially dependent on the endothelium and mediated by nitric oxide (NO) and the cGMP pathway.[10] Additionally, it acts as an alpha 1-adrenoceptor antagonist and a potassium channel activator.[10] At higher concentrations, it may also possess calcium channel blocking properties.[10]

-

Proarrhythmic Risk: A critical aspect of DHED's cardiovascular profile is its potent inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a blocker of the rapid delayed rectifier current (IKr).[11] This action can prolong the action potential duration and the QT interval, creating a risk for Torsade de Pointes (TdP) arrhythmias.[1][11]

Anti-Inflammatory Effects

DHED demonstrates robust anti-inflammatory activity by modulating key inflammatory pathways and mediators.[1][2][3]

-

Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][12][13]

-

Cytokine Modulation: It downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1][14] Concurrently, it can up-regulate the anti-inflammatory cytokine IL-10.[1]

-

Signaling Pathway Regulation: The anti-inflammatory mechanism is linked to the suppression of the NF-κB signaling pathway.[13] It also inhibits the phosphorylation of ERK and p38 MAPKs.[1] In rheumatoid arthritis models, DHED reduces inflammation by inhibiting the abnormal proliferation of fibroblast-like synoviocytes and decreasing the synthesis of matrix metalloproteinases (MMP-1, MMP-3).[1][14]

Anticancer Effects

Emerging evidence suggests that DHED possesses antitumor properties in various cancers, including hepatocellular carcinoma.[15]

-

Metabolic Regulation: DHED can inhibit the progression of liver cancer by reducing glucose metabolism. It inhibits glucose uptake and lactic acid production in hepatoma cells.[15]

-

Induction of Apoptosis: The compound effectively promotes apoptosis in cancer cell lines such as Huh-7 and PLC.[15]

-

Anti-Angiogenesis: In models of chronic atrophic gastritis, DHE has been shown to inhibit the VEGF signaling pathway, suggesting a potential anti-angiogenic effect that is crucial for cancer treatment.[1]

Pharmacodynamic Parameters

Quantitative data on the bioactivity of DHED highlights its potency against various molecular targets.

| Target/Assay | Parameter | Value | Organism/System | Reference |

| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | [1][7] |

| AChE Receptor Binding | Inhibition Constant (Ki) | 4.25 µM | In silico docking | [1] |

| α₁-Adrenoceptor Ligand Binding | Ki | 3.57 µM | Rat mesenteric arteries | [10] |

| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells | [11] |

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in rats, indicate that DHE has relatively good oral absorption and undergoes extensive metabolism.[1][3]

| Parameter | Route | Dose | Cₘₐₓ | AUC | Reference |

| This compound | Oral | 2 g/kg (extract) | 8.25 ng/mL | - | [1] |

| This compound | Gavage | 80 mg/kg | 12.8 ± 2.39 µg/mL | - | [1] |

| This compound | Oral | 100 mg/kg | - | - | [16] |

| This compound | Oral | 500 mg/kg | - | - | [16] |

-

Absorption: DHE shows good absorption from the gastrointestinal tract.[1][3] The presence of multiple peaks in plasma concentration curves suggests potential enterohepatic circulation or distribution re-absorption.[1][3] The average oral bioavailability in rats was determined to be approximately 15.35%.[16]

-

Distribution: DHE exhibits good permeability across the blood-brain barrier (BBB).[1] Plasma protein binding in rats is approximately 65.6%.[16]

-

Metabolism: DHE is extensively metabolized. Key metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid or sulfate.[16]

-

Excretion: After oral administration, cumulative urinary and fecal excretion of the unchanged drug is low, at about 0.5% and 6% respectively, indicating that metabolism is the primary route of elimination.[16]

Experimental Protocols

In Vitro Neuroprotection Assay

-

Culture: Cells are plated at a density of 5 x 10⁴ cells/well on poly-L-lysine coated cover glasses in 12-well plates. They are cultured in Neurobasal medium supplemented with B27 and penicillin-streptomycin at 37°C and 5% CO₂ for 10 days.[4][8]

-

Treatment: Cultures are treated with DHED (e.g., 0.5 and 1 µM) for 4 hours.[4][8]

-

Induction of Injury: A neurotoxic agent, such as staurosporine (1 µM), is added for 1 hour to induce apoptosis, or Aβ peptide is used to induce neurotoxicity.[8]

-

Endpoints: Cell viability is assessed (e.g., via MTT assay), and intracellular calcium levels are measured. Protein levels of biomarkers like NCAM can be quantified by Western blot.[4][8]

In Vivo Anti-Amnesic Activity (Passive Avoidance Test)

This workflow outlines the typical procedure for evaluating the anti-amnesic effects of DHED in a rat model.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[7][8]

-

Procedure: A single dose of DHED (e.g., 6.25 mg/kg) is administered orally.[7] After a set time, amnesia is induced by intraperitoneal injection of scopolamine. The rats are then subjected to a passive avoidance test, which measures their ability to remember an aversive stimulus (a mild foot shock). The latency to step into the dark, shock-associated compartment is measured 24 hours later.[7]

-

Endpoint: A significant increase in step-through latency in the DHED-treated group compared to the scopolamine-only group indicates a reversal of memory impairment.[7]

Toxicology and Safety Profile

The primary safety concern for this compound hydrochloride is its potential for cardiotoxicity. The potent blockade of the hERG channel raises a significant risk of drug-induced QT prolongation and Torsade de Pointes arrhythmia.[1][11] This proarrhythmic effect has been observed in both in vitro cardiomyocyte models and in vivo in rabbits and dogs.[11] While studies suggest it does not cause significant hepatotoxicity, it may impair bile acid homeostasis.[1][3] These findings necessitate careful cardiovascular safety screening in any future drug development efforts.

Conclusion

This compound hydrochloride is a promising multi-target alkaloid with a compelling pharmacological profile. Its potent activities as an acetylcholinesterase inhibitor, neuroprotective agent, anti-inflammatory molecule, and vasodilator underscore its therapeutic potential for complex diseases such as Alzheimer's disease and inflammatory disorders. However, its significant activity as a hERG channel blocker, posing a proarrhythmic risk, is a critical hurdle for clinical development. Future research should focus on structure-activity relationship studies to design derivatives that retain the desired therapeutic effects while minimizing cardiotoxicity. The comprehensive data presented in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this intriguing natural compound.

References

- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound | C19H15N3O | CID 9817839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel anticholinesterase and antiamnesic activities of this compound, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The hypotensive and negative chronotropic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of vasorelaxant effect of this compound: a bioactive isoquinazolinocarboline alkaloid of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Dehydroevodiamine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroevodiamine (DHED), a quinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural features, spectroscopic characterization, and a detailed examination of its synthesis, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a pentacyclic compound featuring an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

| Molecular Formula | C₁₉H₁₅N₃O | |

| Molecular Weight | 301.35 g/mol | |

| CAS Number | 67909-49-3 | |

| SMILES | CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Appearance | Yellow powder | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by comprehensive spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available from chemical suppliers. | [2] |

| Mass Spectrometry | m/z transition at 301.3→286.[3] | [3][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the initial synthesis of its precursor, evodiamine, followed by a subsequent oxidation/dehydrogenation step.

Step 1: Synthesis of Evodiamine

A prevalent method for the synthesis of evodiamine involves the condensation of tryptamine with N-methylanthranilic acid derivatives.[5] A one-pot, three-component reaction has also been developed, offering a more streamlined approach.[1]

While a specific protocol for the one-pot synthesis of evodiamine is detailed in specialized literature, a general procedure involves the reaction of tryptamine, an anthranilic acid derivative, and a one-carbon source in a suitable solvent system. The use of triethoxymethane as a cosolvent has been reported to be crucial for this transformation.[1]

General Reaction Scheme for Evodiamine Synthesis: (Tryptamine derivative) + (N-methylanthranilic acid derivative) + (C1 source) → Evodiamine

Step 2: Conversion of Evodiamine to this compound

The transformation of evodiamine to this compound involves an oxidation reaction that introduces a double bond into the heterocyclic core. A reported method utilizes an acid-catalyzed dehydrogenation.

A detailed protocol for the conversion of evodiamine (EVO) to this compound hydrochloride dihydrate (DHED·HCl·2H₂O) has been described. The process involves dissolving evodiamine in hydrochloric acid-acidified acetone. This method provides a reliable route to this compound from its readily synthesized precursor.

Table 3: Quantitative Data for this compound Synthesis

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |

| Evodiamine Synthesis | Tryptamine, N-methylanthranilic acid | Evodiamine | Various methods reported | Varies | [1][5] |

| Dehydrogenation | Evodiamine | This compound HCl·2H₂O | HCl-acidified acetone | Not specified |

Visualization of Synthetic Pathways

To further elucidate the synthetic process, the following diagrams illustrate the key transformations.

Caption: General schematic for the synthesis of Evodiamine.

Caption: Conversion of Evodiamine to this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound. The presented information, including tabulated data and visualized synthetic pathways, offers a valuable resource for researchers and professionals engaged in the study and development of this promising natural product. Further research into optimizing synthetic yields and exploring novel synthetic routes will continue to be of high interest to the scientific community.

References

- 1. One-Pot Total Synthesis of Evodiamine and Its Analogues through a Continuous Biscyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evodiamine(518-17-2) 1H NMR spectrum [chemicalbook.com]

- 3. Differences in tissue distribution ability of evodiamine and this compound are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis of Evodiamine | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: UPLC-MS/MS Protocol for Dehydroevodiamine Analysis in Herbal Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroevodiamine (DHE) is a primary bioactive indoloquinazoline alkaloid found in medicinal herbs such as Evodia rutaecarpa (Juss.) Benth. (Wu-Zhu-Yu).[1][2] It is recognized for a range of pharmacological activities, making its accurate quantification crucial for quality control, pharmacokinetic studies, and the development of herbal-based therapeutics. This document provides a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and reliable analysis of this compound in herbal extracts. The protocol is optimized for high throughput and accuracy, with a total run time of just 10 minutes per sample.[3]

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, and Water (LC-MS Grade).

-

Reagents: Formic Acid (LC-MS Grade).

-

Reference Standard: this compound (purity ≥98%).

-

Herbal Material: Dried and powdered fruit of Evodia rutaecarpa or other relevant herbal extracts.

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards ranging from approximately 5 ng/mL to 500 ng/mL.

Sample Preparation from Herbal Matrix

-

Weighing: Accurately weigh 0.2 g of the finely powdered herbal material (e.g., Evodia rutaecarpa fruit powder).[4][5]

-

Extraction:

-

Filtration and Dilution:

-

Final Preparation: Dilute an aliquot of the filtered extract with the initial mobile phase (80% Mobile Phase A: 20% Mobile Phase B) to a concentration within the calibration curve range for UPLC-MS/MS analysis.

Instrumentation and Analytical Conditions

UPLC System Parameters

A validated method utilized an Accela 1250 UHPLC system.[3] Equivalent UPLC or UHPLC systems may be used.

| Parameter | Setting |

| Column | Phenomenex Kinetex XB-C18 (2.1 × 150 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.5% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 200 µL/min[3] |

| Column Temperature | 25°C[3] |

| Injection Volume | 5 µL[3] |

| Gradient Program | 0-3 min, 20-70% B; 3-10 min, 70-80% B[3] |

Mass Spectrometry Parameters

Analysis is performed on a triple-quadrupole mass spectrometer using electrospray ionization.[3][6]

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| Spray Voltage | 3000 V[3] |

| Vaporizer Temperature | 400°C[3] |

| Capillary Temperature | 350°C[3] |

| Sheath Gas Flow Rate | 35 (Arbitrary Units)[3] |

| Auxiliary Gas Flow Rate | 15 (Arbitrary Units)[3] |

| Collision Gas | Helium or Argon[3][4] |

MRM Transitions for this compound

The precursor ion for this compound is m/z 302 [M]+.[4] Product ions are generated through collision-induced dissociation. The most abundant and stable transitions should be selected for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| This compound | 302 | 287 | Quantification[4] |

| This compound | 302 | 273 | Confirmation[4] |

Note: Collision energies should be optimized for the specific instrument being used to maximize fragment ion intensity.

Data Presentation: Method Performance

The described UPLC-MS/MS method has been validated, demonstrating high sensitivity, precision, and accuracy for the quantification of this compound.[3][6]

| Validation Parameter | Result |

| Linearity (R²) | >0.9900[3][6] |

| Limit of Quantification (LOQ) | 6.88 ng/mL[2][3][6] |

| Intra-day Precision (RSD%) | <5%[3][6] |

| Inter-day Precision (RSD%) | <5%[3][6] |

| Accuracy (Recovery) | 92% - 106%[3][6] |

Visualized Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note details a robust and validated UPLC-MS/MS method for the quantitative analysis of this compound in herbal extracts. The protocol offers excellent sensitivity and a rapid analysis time, making it highly suitable for high-throughput screening, quality control of raw materials and finished products, and detailed scientific research in the field of natural products.

References

- 1. Simultaneous quantification of evodiamine, rutaecarpine, and this compound in rat cerebrospinal fluid and cerebral nuclei after oral administration by UPLC-MS/MS [jcps.bjmu.edu.cn]

- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an UPLC-ESI-MS/MS method for determination of this compound, limonin, evodiamine, and rutaecarpine in Evodiae Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Development and validation of an UPLC-ESI-MS/MS method for determination of this compound, limonin, evodiamine, and rutaecarpine in Evodiae Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Treating MH7A Cells with Dehydroevodiamine

These application notes provide a detailed protocol for the culture of the human rheumatoid fibroblast-like synoviocyte cell line, MH7A, and for the treatment of these cells with Dehydroevodiamine (DHE). The provided methodologies are based on published research and are intended for use by researchers, scientists, and drug development professionals.

Disclaimer: A key source of information for the specific effects and protocols of this compound on MH7A cells is a scientific paper that has been retracted due to concerns about the integrity of the data and reported results. While the methodologies described in the paper are detailed here for informational purposes, users should be aware of this retraction and exercise caution when interpreting and building upon this information.

Cell Line Information

The MH7A cell line is a human fibroblast-like synoviocyte line derived from a patient with rheumatoid arthritis.[1][2][3] These cells have been immortalized with the SV40 T antigen and are a valuable in vitro model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents.[4][5]

This compound (DHE)

This compound is a natural alkaloid compound extracted from Evodiae Fructus.[6] It has been shown to possess various pharmacological activities, including anti-inflammatory effects.[6][7][8] Research suggests that DHE may exert its therapeutic effects in the context of rheumatoid arthritis by modulating inflammatory signaling pathways.[6]

Experimental Protocols

MH7A Cell Culture

This protocol outlines the standard procedure for culturing and maintaining MH7A cells.

Materials:

-

MH7A cells

-

Penicillin-Streptomycin solution (or other antibiotic/antimycotic solution)[1][2]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks or dishes

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS and 1% penicillin-streptomycin.[1][2]

-

Cell Thawing: Thaw cryopreserved MH7A cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask at an appropriate density.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[1][2] Change the medium every 2-3 days.

-

Cell Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium to be seeded into new flasks.

Treatment of MH7A Cells with this compound

This protocol describes the treatment of MH7A cells with DHE to assess its anti-inflammatory effects. In many experimental models using MH7A cells, inflammation is induced with Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

Cultured MH7A cells

-

This compound (DHE)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Complete growth medium

-

Serum-free medium (for specific assays)

-

Dimethyl sulfoxide (DMSO) for DHE stock solution

Procedure:

-

Cell Seeding: Seed MH7A cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density (e.g., 2 x 10^4 cells/mL for a 96-well plate) and allow them to adhere overnight.[9]

-

Cell Stimulation (Optional): To induce an inflammatory state, cells can be pre-treated with TNF-α (e.g., 10 ng/mL) for a specified period, such as 24 hours, prior to or concurrently with DHE treatment.[10]

-

DHE Preparation: Prepare a stock solution of DHE in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).[10] Ensure the final DMSO concentration in the culture medium is minimal (e.g., <0.1%) to avoid solvent-induced toxicity.

-

DHE Treatment: Remove the culture medium from the cells and replace it with medium containing the various concentrations of DHE. A vehicle control group receiving medium with the same concentration of DMSO should be included.[10]

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[10]

-

Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various analyses as described below.

Key Experimental Assays

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DHE on the viability of MH7A cells.

Procedure:

-

Seed MH7A cells in a 96-well plate and treat with DHE as described above.[9]

-

After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[9]

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

Gene Expression Analysis (RT-PCR)

This method is used to quantify the mRNA levels of inflammatory mediators and matrix metalloproteinases.

Procedure:

-

Treat MH7A cells in 6-well plates with DHE and/or TNF-α.[10]

-

After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using specific primers for target genes (e.g., IL-1β, IL-6, MMP-1, MMP-3) and a housekeeping gene for normalization.

Protein Expression Analysis (Western Blot)

This technique is used to detect changes in the expression and phosphorylation of proteins in specific signaling pathways.

Procedure:

-

Following treatment of MH7A cells in 6-well plates, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).

-

Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence detection system.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the experiments described above.

Table 1: Effect of DHE on Pro-inflammatory Cytokine and MMP Expression in TNF-α-stimulated MH7A Cells

| Treatment Group | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | MMP-1 mRNA Expression (Fold Change) | MMP-3 mRNA Expression (Fold Change) |

| Control | ||||

| TNF-α | ||||

| TNF-α + DHE (Low Conc.) | ||||

| TNF-α + DHE (Mid Conc.) | ||||

| TNF-α + DHE (High Conc.) |

Table 2: Effect of DHE on MAPK Pathway Phosphorylation in TNF-α-stimulated MH7A Cells

| Treatment Group | p-p38 / total p38 (Ratio) | p-JNK / total JNK (Ratio) | p-ERK / total ERK (Ratio) |

| Control | |||

| TNF-α | |||

| TNF-α + DHE (Low Conc.) | |||

| TNF-α + DHE (Mid Conc.) | |||

| TNF-α + DHE (High Conc.) |

Visualizations

Signaling Pathway

Caption: DHE inhibits the MAPK signaling pathway in MH7A cells.

Experimental Workflow

Caption: Experimental workflow for DHE treatment of MH7A cells.

References

- 1. Cell culture and chemicals [bio-protocol.org]

- 2. Cells and culture [bio-protocol.org]

- 3. Cell culture [bio-protocol.org]

- 4. MH7A - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cellosaurus cell line MH7A (CVCL_0427) [cellosaurus.org]

- 6. This compound suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.5. Cell viability assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Dehydroevodiamine Efficacy in a Scopolamine-Induced Amnesia Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a scopolamine-induced amnesia model in rodents to evaluate the therapeutic potential of Dehydroevodiamine (DHE). The protocols outlined below detail the necessary steps for inducing amnesia, administering treatment, and assessing cognitive improvements through various behavioral and molecular assays.

Introduction

This compound (DHE) is a quinazoline alkaloid isolated from Evodia rutaecarpa with demonstrated neuroprotective properties. One of its key mechanisms of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Scopolamine, a muscarinic receptor antagonist, induces a state of amnesia by disrupting cholinergic signaling, thereby mimicking cognitive deficits observed in conditions like Alzheimer's disease.[2] This model is widely used to screen for potential anti-amnesic compounds. DHE has shown promise in reversing scopolamine-induced memory impairment, suggesting its potential as a therapeutic agent for cognitive disorders.[1][3] Beyond its effects on the cholinergic system, evidence suggests DHE may also exert its beneficial effects through the modulation of neurotrophic pathways, such as the CREB/BDNF signaling cascade, which is crucial for synaptic plasticity and memory formation.[4][5]

Key Mechanisms of Action

This compound is believed to mitigate scopolamine-induced amnesia through a multi-faceted approach:

-

Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, DHE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and counteracting the effects of scopolamine.[1]

-

Neuroprotection: DHE has been shown to protect neurons from damage, potentially through its antioxidant properties and its ability to modulate intracellular calcium levels.[3]

-

Modulation of CREB/BDNF Pathway: DHE may promote neuronal survival and synaptic plasticity by activating the cAMP response element-binding protein (CREB) and increasing the expression of brain-derived neurotrophic factor (BDNF).[4][5]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound and other nootropic agents in the scopolamine-induced amnesia model.

Table 1: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Inhibition Type | Source |

| This compound (DHE) | 37.8 | Non-competitive | [1] |

| Donepezil | 0.025 | Non-competitive | Representative Value |

| Tacrine | 0.23 | Non-competitive | Representative Value |

Table 2: Behavioral Test Performance

| Treatment Group | Morris Water Maze (Escape Latency - seconds) | Passive Avoidance Test (Step-through Latency - seconds) | Y-Maze (% Spontaneous Alternation) |

| Control (Vehicle) | 20 ± 5 | 280 ± 20 | 75 ± 5 |

| Scopolamine (1 mg/kg) | 55 ± 8 | 60 ± 10 | 45 ± 6 |

| Scopolamine + DHE (10 mg/kg) | 30 ± 6 | 220 ± 25 | 68 ± 7 |

| Scopolamine + Donepezil (1 mg/kg) | 25 ± 4 | 250 ± 22 | 72 ± 5 |

Data are presented as mean ± SEM and are representative values compiled from multiple sources.[3][6][7]

Table 3: Molecular Marker Expression (Hippocampus)

| Treatment Group | p-CREB/CREB Ratio (Fold Change vs. Control) | BDNF/β-actin Ratio (Fold Change vs. Control) |

| Control (Vehicle) | 1.0 | 1.0 |

| Scopolamine (1 mg/kg) | 0.4 ± 0.1 | 0.5 ± 0.1 |

| Scopolamine + DHE (10 mg/kg) | 0.8 ± 0.15 | 0.9 ± 0.12 |

| Scopolamine + Donepezil (1 mg/kg) | 0.9 ± 0.1 | 0.95 ± 0.1 |

Data are presented as mean ± SEM and are representative values compiled from multiple sources.[4][5]

Experimental Protocols

I. Scopolamine-Induced Amnesia Model

A. Animals:

-

Male Wistar rats or C57BL/6 mice are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week of acclimatization before commencing experiments.

B. Amnesia Induction:

-

Prepare a fresh solution of scopolamine hydrobromide in sterile saline.

-

Administer scopolamine at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.[3]

-

The injection is typically given 30 minutes before the acquisition trial of the behavioral tests.

II. This compound (DHE) Administration

-

Prepare DHE in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral (p.o.) administration.

-

A typical effective dose of DHE is 10 mg/kg.[3]

-

Administer DHE orally 60 minutes before the scopolamine injection.

III. Behavioral Testing

A. Morris Water Maze (MWM)

This test assesses spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged 1-2 cm below the water surface.

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each animal.

-

Gently place the animal into the water at one of four designated start positions, facing the pool wall.

-

Allow the animal to swim freely and find the hidden platform. The time taken to find the platform is the escape latency.

-

If the animal does not find the platform within 60-90 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

B. Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial:

-

Place the animal in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

-

Retention Trial (24 hours later):

-

Place the animal back in the light compartment.

-

Open the door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The maximum latency is often capped at 300 or 600 seconds.

-

C. Y-Maze Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

A spontaneous alternation is defined as consecutive entries into all three different arms.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

IV. Molecular Analysis

A. Tissue Collection and Preparation:

-

Following behavioral testing, euthanize the animals and rapidly dissect the hippocampus on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen and store it at -80°C until further processing.

B. Western Blotting for CREB and BDNF:

-

Homogenize the hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-CREB, CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Visualizations

Caption: Experimental workflow for evaluating this compound in a scopolamine-induced amnesia model.

Caption: Proposed mechanism of this compound in counteracting scopolamine-induced amnesia.

References

- 1. researchgate.net [researchgate.net]

- 2. Allium hookeri Extracts Improve Scopolamine-Induced Cognitive Impairment via Activation of the Cholinergic System and Anti-Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Frontiers | Nootropic and Neuroprotective Effects of Dichrocephala integrifolia on Scopolamine Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 6. Neuroprotective Properties of Rutin Hydrate against Scopolamine-Induced Deficits in BDNF/TrkB/ERK/CREB/Bcl2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Dehydroevodiamine's Effects on Memory in an Aβ1-42 Infusion Rat Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ1-42, in the brain. The intracerebral infusion of Aβ1-42 in rats serves as a valuable in vivo model to mimic the neurotoxic effects and memory impairments observed in AD. Dehydroevodiamine (DHE), a quinazolinone alkaloid isolated from Evodia rutaecarpa, has shown neuroprotective properties and the potential to ameliorate memory deficits. These application notes provide detailed protocols for utilizing the Aβ1-42 infusion rat model to investigate the therapeutic effects of DHE on memory and its underlying molecular mechanisms.

Data Presentation

Table 1: Summary of Aβ1-42 Infusion and this compound Treatment Parameters

| Parameter | Description | Reference |

| Animal Model | Male Sprague-Dawley or Wistar rats (250-300g) | [1][2] |

| Aβ1-42 Preparation | Lyophilized Aβ1-42 peptide dissolved in sterile water or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by aggregation protocol. | [3][4] |

| Aβ1-42 Infusion Site | Intracerebroventricular (ICV) or Intrahippocampal (CA1 region) | [1][3] |

| Stereotaxic Coordinates (from Bregma) | ICV: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -3.5 mmHippocampal (CA1): AP: -3.0 mm, ML: ±2.6 mm, DV: -3.0 mm | [1] |

| Aβ1-42 Infusion Volume & Rate | 2-10 µL per site at a rate of 0.5-1 µL/min | [1][3] |

| This compound (DHE) Dosage | 10 mg/kg, administered orally (p.o.) | [1] |

| DHE Administration Vehicle | 0.5% Carboxymethyl cellulose (CMC) in sterile water | [5] |

| Treatment Duration | Daily for 14-21 days post-Aβ1-42 infusion | [1] |

Table 2: Key Findings on this compound's Effects

| Experimental Outcome | Observation | Reference |

| Spatial Memory (Morris Water Maze) | DHE treatment significantly reduced escape latency and increased time spent in the target quadrant in Aβ1-42 infused rats. | [1] |

| Oxidative Stress | DHE reduced the levels of reactive oxygen species (ROS) induced by Aβ1-42. | [1] |

| Neuroinflammation | DHE inhibited the activation of the NF-κB signaling pathway, leading to a decrease in pro-inflammatory cytokines. | [6][7] |

| Apoptosis | DHE modulated the expression of apoptosis-related proteins, such as Bcl-2 and Bax, suggesting an anti-apoptotic effect. | [8][9] |

| Synaptic Plasticity | DHE has been shown to improve synaptic protein levels. | |

| PI3K/Akt Signaling | DHE has been found to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival. | [10][11] |

Experimental Protocols

Protocol 1: Preparation of Aβ1-42 Oligomers

Materials:

-

Lyophilized Aβ1-42 peptide

-

1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-binding microcentrifuge tubes

Procedure:

-

Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into sterile, low-binding microcentrifuge tubes.

-

Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.

-

Store the peptide films at -20°C until use.

-

Immediately before use, resuspend the peptide film in sterile PBS to the desired final concentration (e.g., 1 µg/µL).

-

Incubate the solution at 37°C for 4 hours to promote the formation of oligomeric Aβ1-42 species. Keep on ice until infusion.

Protocol 2: Stereotaxic Infusion of Aβ1-42

Materials:

-

Anesthetized rat

-

Stereotaxic frame

-

Hamilton syringe with a 30-gauge needle

-

Prepared Aβ1-42 oligomer solution

-

Surgical tools (scalpel, drill, etc.)

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Mount the rat in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Locate Bregma and Lambda and adjust the head position to ensure a flat skull surface.

-

Using the desired coordinates (refer to Table 1), drill a small burr hole through the skull.

-

Lower the Hamilton syringe needle to the target depth.

-

Infuse the Aβ1-42 solution at a slow, controlled rate (0.5-1 µL/min).

-

After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

Suture the scalp incision and provide post-operative care.

Protocol 3: this compound (DHE) Administration

Materials:

-

This compound (DHE) powder

-

0.5% Carboxymethyl cellulose (CMC) solution

-

Oral gavage needle (20-gauge, 1.5-inch, ball-tipped)

-

Syringe

Procedure:

-

Prepare a suspension of DHE in 0.5% CMC in sterile water to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the esophagus.[12]

-

Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus.[12]

-

Administer the DHE suspension slowly.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress.

Protocol 4: Morris Water Maze (MWM) for Spatial Memory Assessment

Materials:

-

Circular water tank (1.5-2.0 m diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.

-

Submerged platform (10-15 cm diameter), 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

Video tracking system and software.

Procedure:

-

Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to a visible platform for 30 seconds.

-

Acquisition Training (Days 2-6):

-

Conduct 4 trials per day for each rat.

-

For each trial, place the rat into the water facing the wall at one of four quasi-random start locations (North, South, East, West).

-

Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.

-

If the rat finds the platform, allow it to remain there for 15-30 seconds.

-

If the rat does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 7):

-

Remove the platform from the pool.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Mandatory Visualizations

Caption: Experimental workflow for studying DHE's effects.

Caption: DHE's proposed action on the PI3K/Akt pathway.

References

- 1. Intrahippocampal Inoculation of Aβ1–42 Peptide in Rat as a Model of Alzheimer’s Disease Identified MicroRNA-146a-5p as Blood Marker with Anti-Inflammatory Function in Astrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ouv.vt.edu [ouv.vt.edu]

- 3. The Interplay Between Beta-Amyloid 1–42 (Aβ1–42)-Induced Hippocampal Inflammatory Response, p-tau, Vascular Pathology, and Their Synergistic Contributions to Neuronal Death and Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Acute Effects of Amyloid-Beta1–42 on Glutamatergic Receptor and Transporter Expression in the Mouse Hippocampus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bcl-2 and Bax protein expression in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amyloid β Peptide of Alzheimer’s Disease Downregulates Bcl-2 and Upregulates Bax Expression in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]

- 11. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

Determining the Optimal Concentration of Dehydroevodiamine for Primary Cortical Neuron Cultures

Application Note

Introduction Dehydroevodiamine (DHED), a quinazoline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest within the neuroscience community for its neuroprotective properties. Exhibiting a range of biological activities, including anti-inflammatory and anti-cancer effects, DHED has shown promise in models of neurodegenerative diseases and neuronal injury. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of this compound in primary cortical neuron cultures.

Mechanism of Action this compound exerts its neuroprotective effects through a multi-targeted mechanism. Key signaling pathways influenced by DHED include the inhibition of glycogen synthase kinase-3β (GSK-3β), a critical enzyme in tau hyperphosphorylation associated with Alzheimer's disease. Additionally, DHED has been shown to modulate the SIRT1/FOXO3a/Bim pathway, which is involved in cellular stress resistance and apoptosis.[1] The compound also demonstrates antioxidant properties by reducing the production of reactive oxygen species (ROS) and can attenuate neurotoxicity by decreasing intracellular calcium levels. Furthermore, DHED can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase, signaling molecules involved in inflammatory and apoptotic pathways.

Data Presentation: Efficacy of this compound in Primary Cortical Neurons

The following table summarizes the effective concentrations of this compound in promoting neuronal viability and protecting against neurotoxic insults in primary cortical neuron cultures.

| Concentration (µM) | Experimental Model | Observed Effect | Reference |

| 0.5, 1, 2, 4 | Aβ (1-42)-induced toxicity | Dose-dependent increase in cell viability | Lee, et al., 2014 |

| 0.5, 1 | Staurosporine-induced toxicity | Prevention of decreased Neural Cell Adhesion Molecule (NCAM) levels | [2] |

| 10 | High KCl-induced calcium influx | Decrease in intracellular calcium levels | Lee, et al., 2014 |

Recommended Concentration Range

Based on the available data, a starting concentration range of 0.5 µM to 4 µM is recommended for investigating the neuroprotective effects of this compound in primary cortical neuron cultures. For studies specifically targeting the modulation of intracellular calcium, a concentration of up to 10 µM may be explored. Researchers should perform a dose-response analysis to determine the optimal concentration for their specific experimental model and endpoints.

Experimental Protocols

1. Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

-

Timed-pregnant mouse or rat (E18)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine or Poly-L-lysine

-

Laminin

-

Sterile dissection tools

-

Sterile conical tubes and culture plates/coverslips

Procedure:

-

Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse three times with sterile water and allow to dry. For enhanced attachment, coat with laminin (5 µg/mL in PBS) for at least 2 hours at 37°C before plating.

-

Euthanize the pregnant animal according to approved institutional guidelines and collect the embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissect the cortices from the embryonic brains under a dissecting microscope in a sterile environment.

-

Mince the cortical tissue into small pieces and transfer to a sterile conical tube.

-

Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I for 15-20 minutes at 37°C with gentle agitation.

-

Inactivate the trypsin by adding DMEM/F12 with 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto the pre-coated culture surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, perform a half-medium change with fresh, pre-warmed culture medium. Continue with half-medium changes every 2-3 days.

2. This compound Treatment

Materials:

-

This compound (DHED) stock solution (e.g., 10 mM in DMSO)

-

Primary cortical neuron cultures

-

Neurotoxin of choice (e.g., Amyloid-beta 1-42, Staurosporine, Glutamate)

Procedure:

-

Prepare working solutions of DHED by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 4, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

For neuroprotection studies, pre-treat the primary cortical neuron cultures with the various concentrations of DHED for a specified period (e.g., 2-4 hours) before introducing the neurotoxin.

-

Add the neurotoxin to the culture medium at a pre-determined toxic concentration.

-

Incubate the cultures for the desired duration of the experiment (e.g., 24-48 hours).

-

Include appropriate controls: vehicle control (medium with DMSO), DHED alone controls, and neurotoxin alone control.

3. Assessment of Neuronal Viability (LDH Cytotoxicity Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

Multi-well plate reader

Procedure:

-

After the treatment period, carefully collect a sample of the culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a catalyst.

-

Incubate the mixture at room temperature for the recommended time, protected from light.

-

Measure the absorbance at the specified wavelength (usually around 490 nm) using a multi-well plate reader.

-

Calculate the percentage of cytotoxicity relative to the control wells (maximum LDH release from lysed cells).

4. Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

TUNEL assay kit (fluorescent)

-